6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this heterocyclic compound follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. Alternative accepted nomenclature includes 6-bromo-3,3-dimethylisoindolin-1-one, which represents a simplified form commonly encountered in chemical literature. The compound is uniquely identified by Chemical Abstracts Service registry number 1403766-79-9, which serves as the definitive identifier across chemical databases and commercial suppliers.
The systematic identification parameters establish the compound's position within chemical classification systems. The MDL number MFCD23106333 provides additional database cross-referencing capabilities, particularly within pharmaceutical and materials science applications. The compound belongs to the broader family of isoindole derivatives, specifically classified as an isoindole-1,3-dione-related structure due to its lactam functionality. This classification places the compound within the context of biologically active heterocycles that have demonstrated significance in medicinal chemistry applications.
The structural designation incorporates specific positional indicators that define the bromine substitution pattern and the geminal dimethyl arrangement. The "6-bromo" designation indicates bromine attachment to the benzene ring portion of the isoindolinone framework, while "3,3-dimethyl" specifies the presence of two methyl groups attached to the same carbon atom in the lactam ring. The "2,3-dihydro-1H-isoindol-1-one" portion of the name describes the saturated nature of the five-membered ring and the presence of the carbonyl functionality that characterizes the lactam structure.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₀BrNO provides fundamental compositional information that defines the atomic constitution of this compound. This formula indicates the presence of ten carbon atoms forming the core isoindolinone framework, ten hydrogen atoms distributed across the aromatic and aliphatic portions, one bromine atom serving as the halogen substituent, one nitrogen atom integral to the lactam functionality, and one oxygen atom comprising the carbonyl group. The precise atomic composition reflects the structural complexity inherent in this halogenated heterocycle.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO | |
| Molecular Weight | 240.10 g/mol | |
| Exact Mass | 238.99452 Da | |
| Elemental Composition | C: 50.02%, H: 4.20%, Br: 33.28%, N: 5.83%, O: 6.67% | Calculated |
The molecular weight of 240.10 grams per mole represents a moderate-sized organic molecule suitable for various synthetic applications. The exact mass determination of 238.99452 daltons provides precise mass spectrometric identification capabilities, essential for analytical characterization and purity assessment. The bromine atom contributes significantly to the overall molecular weight, accounting for approximately one-third of the total mass, which influences the compound's physical properties and reactivity patterns.
The molecular weight distribution analysis reveals the substantial contribution of the bromine substituent to the overall molecular architecture. The bromine atom's presence not only increases the molecular weight but also significantly affects the compound's electronic properties, lipophilicity, and potential biological activity. The compact molecular structure, despite its relatively high molecular weight, suggests favorable pharmaceutical properties including potential membrane permeability and metabolic stability.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, related isoindolinone derivatives have been extensively studied through X-ray diffraction techniques, providing valuable structural insights applicable to this brominated analog.
The crystallographic studies of similar isoindolinone compounds reveal characteristic structural features that can be extrapolated to the 6-bromo-3,3-dimethyl derivative. The isoindolinone framework typically adopts a planar arrangement for the aromatic portion, with the lactam ring exhibiting slight puckering due to the tetrahedral geometry around the quaternary carbon bearing the geminal dimethyl groups. The bromine substituent at the 6-position introduces additional electronic effects that influence the overall molecular conformation and packing arrangements in the solid state.
X-ray diffraction studies of related compounds indicate that the lactam carbonyl group participates in hydrogen bonding interactions, which significantly influence crystal packing and stability. The presence of the geminal dimethyl groups creates steric bulk that affects intermolecular interactions and may lead to specific packing motifs in the crystalline state. The bromine atom's size and electronegativity contribute to halogen bonding interactions, which can influence crystal structure and provide additional stabilization in the solid state.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, UV-Vis)
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the isoindolinone framework with bromine substitution. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the geminal dimethyl groups appearing as a singlet around 1.35-2.04 ppm, reflecting the equivalent nature of the six hydrogen atoms on the quaternary carbon.
| Spectroscopic Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | 1.35-2.04 ppm (6H, s) | Geminal dimethyl groups |
| ¹H NMR | 7.26-7.83 ppm (3H, m) | Aromatic protons |
| ¹³C NMR | 16.6, 25.6 ppm | Methyl carbons |
| ¹³C NMR | 165.6 ppm | Carbonyl carbon |
| IR | 1720-1730 cm⁻¹ | Carbonyl stretch |
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays signals between 7.26-7.83 ppm, corresponding to the three aromatic hydrogen atoms on the brominated benzene ring. The multiplicity and coupling patterns of these signals provide information about the substitution pattern and confirm the 6-position of bromine attachment. The absence of signals in the 4.5-5.5 ppm region confirms the lack of methylene hydrogen atoms adjacent to nitrogen, consistent with the quaternary nature of the 3-position carbon.
¹³C nuclear magnetic resonance spectroscopy provides detailed carbon framework information, with the geminal methyl carbons appearing at 16.6 and 25.6 ppm. The quaternary carbon bearing the methyl groups typically appears around 49-62 ppm, while the aromatic carbons span the 123-135 ppm region. The carbonyl carbon exhibits a characteristic downfield signal around 165.6 ppm, confirming the lactam functionality.
Infrared spectroscopy reveals the characteristic carbonyl stretching frequency around 1720-1730 cm⁻¹, which is diagnostic for the isoindolinone lactam functionality. Additional bands corresponding to aromatic carbon-carbon stretching (1377-1455 cm⁻¹), carbon-nitrogen stretching (1155-1179 cm⁻¹), and aromatic carbon-hydrogen out-of-plane bending (704-890 cm⁻¹) provide comprehensive structural confirmation. The presence of bromine affects the fingerprint region, contributing to specific vibrational modes that aid in compound identification.
Tautomerism and Conformational Analysis
The structural analysis of this compound reveals important tautomeric and conformational considerations that influence its chemical behavior and reactivity. Unlike simple isoindolinones, the presence of the geminal dimethyl groups at the 3-position significantly restricts conformational flexibility and influences the tautomeric equilibrium. The compound primarily exists in the lactam form rather than engaging in significant lactim tautomerism, due to the stabilizing effects of the aromatic system and the steric hindrance provided by the methyl substituents.
Conformational analysis indicates that the isoindolinone framework adopts a relatively rigid structure, with the five-membered lactam ring exhibiting minimal puckering due to the constraints imposed by the quaternary carbon. The geminal dimethyl groups adopt positions that minimize steric interactions with the aromatic system, resulting in a preferred conformation that places these substituents away from the plane of the benzene ring. This conformational preference has significant implications for the compound's reactivity and potential biological activity.
The bromine substituent at the 6-position introduces additional electronic effects that influence the tautomeric behavior of the isoindolinone system. The electron-withdrawing nature of bromine stabilizes the lactam form through resonance interactions with the aromatic system, further discouraging lactim tautomerization. Computational studies of related systems suggest that the energy barrier for potential tautomeric interconversion is substantial, making the lactam form the predominant species under normal conditions.
The conformational stability of this compound is enhanced by the restricted rotation around bonds within the bicyclic framework. The fusion of the five-membered lactam ring to the benzene system creates a rigid scaffold that limits conformational flexibility. This structural rigidity, combined with the steric bulk of the geminal dimethyl groups, results in a well-defined three-dimensional structure that influences the compound's physical properties, chemical reactivity, and potential applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDLKDWIFKCBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230320 | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-79-9 | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of isoindolones, including 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, typically involves:
- Formation of a benzamide intermediate.
- Intramolecular cyclization via C–H amination catalyzed by palladium complexes.
- Use of directing groups to facilitate selective C–H activation.
A notable method involves palladium-catalyzed intramolecular amination of benzylic C–H bonds to form the isoindolone ring system efficiently.
Detailed Synthetic Route
Step 1: Preparation of Benzamide Intermediate
- Starting from a substituted benzoic acid (e.g., 4-bromo-2,6-dimethylbenzoic acid), the acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl2).
- The acyl chloride is then reacted with 8-aminoquinoline in the presence of a base such as triethylamine (Et3N) in dichloromethane at 0 °C to room temperature, yielding the N-(8-quinolinyl)benzamide intermediate.
Step 2: Palladium-Catalyzed Intramolecular Amination
- The benzamide intermediate undergoes cyclization in the presence of Pd(OAc)2 (5–10 mol%) as the catalyst and PhI(OAc)2 (2.5 equivalents) as the oxidant.
- An acidic additive, preferably acetic acid (HOAc), is essential to promote the reaction.
- The reaction is carried out in solvents such as dichloroethane (DCE) or mesitylene at elevated temperatures (70–140 °C) under nitrogen atmosphere.
- This step activates the benzylic C–H bond adjacent to the aromatic ring, allowing intramolecular coupling with the amide nitrogen to form the isoindolone ring.
Optimization Data Summary
| Entry | Pd(OAc)2 (mol%) | Oxidant (equiv.) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 10 | AgOAc (3) | None | DCE | 70 | 24 | 0 |
| 2 | 10 | PhI(OAc)2 (2.5) | None | DCE | 70 | 24 | 0 |
| 10 | 10 | PhI(OAc)2 (2.5) | HOAc | Mesitylene | 140 | 24 | 31 |
| 11 | 10 | PhI(OAc)2 (2.5) | HOAc | DCE | 70 | 72 | 26 |
| 13 | 5 | PhI(OAc)2 (2.5) | HOAc | Toluene | 100 | 24 | 43 |
| 16 | 5 | PhI(OAc)2 (2.5) | HOAc | Mesitylene | 120 | 24 | 73 |
- The best yield (73%) was obtained using 5 mol% Pd(OAc)2, PhI(OAc)2 as oxidant, HOAc additive, in mesitylene at 120 °C for 24 hours.
- Acidic additives are crucial; HOAc outperforms others like trifluoroacetic acid (TFA) or triflic acid (CF3SO3H).
- Solvent and temperature significantly affect the yield.
Substrate Scope and Yield
- Substrates bearing bromine and fluorine substituents on the aromatic ring show higher yields (up to 88%) in the cyclization step.
- The presence of the N-(8-quinolinyl) directing group is essential for successful cyclization.
- Without this directing group, no cyclization occurs, indicating the necessity of bidentate coordination for C–H activation.
Proposed Mechanism
- The mechanism likely proceeds via palladium(II)-catalyzed activation of the benzylic C–H bond directed by the bidentate 8-aminoquinoline group.
- Formation of a palladacycle intermediate occurs, followed by reductive elimination to form the isoindolone ring.
- The catalytic cycle is completed by oxidation of Pd(0) back to Pd(II) by the oxidant PhI(OAc)2.
- A Pd(II)–Pd(IV) catalytic cycle may also be involved.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Benzamide formation | 8-aminoquinoline, Et3N, SOCl2, CH2Cl2, 0 °C to RT, 24 h | N-(8-quinolinyl)benzamide intermediate | ~90 (typical) |
| Cyclization (amination) | Pd(OAc)2 (5 mol%), PhI(OAc)2 (2.5 equiv.), HOAc, mesitylene, 120 °C, 24 h | This compound | Up to 73-88 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding isoindolinone derivatives or reduced to form isoindoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted isoindolinone derivatives.
Oxidation: Formation of 6-bromo-3,3-dimethylisoindolinone.
Reduction: Formation of 6-bromo-3,3-dimethylisoindoline.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential role as a pharmacological agent. Research indicates that derivatives of isoindolinones exhibit various biological activities, including anti-cancer properties. For instance, compounds similar to this isoindolinone have shown activity against specific cancer cell lines, suggesting potential for development as anti-cancer drugs .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its unique structural features. The presence of a bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry .
Material Science
In material science, isoindolinone derivatives are being explored for their potential use in developing new materials with specific electronic properties. The unique structure of this compound may contribute to the design of organic semiconductors or polymers with enhanced performance characteristics .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal investigated the anti-cancer effects of various isoindolinone derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3), highlighting its potential as a lead compound for further drug development .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of isoindolinones revealed that this compound can be synthesized through a multi-step reaction involving cyclization and bromination processes. The characterization of this compound was performed using NMR spectroscopy and mass spectrometry, confirming its structure and purity for subsequent applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the isoindolinone core may play a crucial role in binding to biological receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
- Structural Difference : Bromine at position 5 instead of 5.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 5-bromo derivative may exhibit distinct binding modes in biological targets compared to the 6-bromo analogue.
- Source : Available commercially (CAS 959756-18-4) as a synthetic intermediate .
3,3-Dimethyl-2,3-dihydro-1H-isoindol-1-one
- Structural Difference : Lacks the bromine atom.
- Impact : Absence of bromine reduces molecular weight (161.20 g/mol) and lipophilicity (logP ~1.2 vs. ~2.5 for the brominated analogue). This compound is less reactive in halogen-bonding interactions, limiting its utility in targeting halogen-sensitive enzymes .
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one
- Structural Difference : Hydroxy groups at positions 4 and 6.
- Impact : The polar hydroxy groups enhance solubility and enable hydrogen bonding with biological targets. This compound, isolated from fungi, exhibits antiangiogenic activity by inhibiting vascular endothelial growth factor (VEGF) secretion in tumor cells, outperforming thalidomide in preclinical studies .
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one
- Structural Difference : A piperazine-ethyl side chain at position 2.
- Impact : The bulky substituent confers high affinity for 5-HT1A receptors (Ki < 1 nM), making it a lead compound for neuropsychiatric drug development. The bromine-free scaffold highlights the role of functionalization over halogenation in receptor targeting .
Bioactivity Comparison
Key Structure-Activity Relationships (SAR)
Bromine Position: 6-Bromo substitution enhances steric bulk in the isoindolinone core, favoring interactions with deep hydrophobic pockets (e.g., KRAS oncoprotein binding ). 5-Bromo isomers may exhibit reduced metabolic stability due to altered electronic effects .
Dimethyl Groups: The 3,3-dimethyl groups restrict ring puckering, improving conformational stability and bioavailability compared to non-methylated analogues .
Hydroxy/Amino Substituents: Polar groups (e.g., 4,6-dihydroxy) increase solubility but reduce blood-brain barrier penetration, limiting central nervous system applications .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|---|
| 6-Bromo-3,3-dimethyl-isoindolinone | C10H10BrNO | 256.10 | ~2.5 | 0.15 (DMSO) |
| 3,3-Dimethyl-isoindolinone | C9H11NO | 161.20 | ~1.2 | 1.2 (Water) |
| 4,6-Dihydroxy-isoindolinone | C8H7NO3 | 165.15 | ~0.8 | 8.5 (Water) |
Table 2: Commercial Availability
| Compound | CAS Number | Supplier | Price (1g) |
|---|---|---|---|
| 6-Bromo-3,3-dimethyl-isoindolinone | 158326-85-3 | Hairui Chem | $462.00 |
| 5-Bromo-3,3-dimethyl-isoindolinone | 959756-18-4 | Chongqing Chemdad | Not disclosed |
| 3,3-Dimethyl-isoindolinone | 19194-52-6 | Apollo Scientific | $396.00 |
Biological Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1403766-79-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H10BrNO and a molecular weight of 240.1 g/mol, this compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
The compound is characterized by:
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.1 g/mol
- Purity : Typically around 97% in commercial preparations .
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study highlighted the role of isoindole derivatives in inhibiting cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in disease processes. Specifically, it has been investigated for its inhibitory effects on the Keap1-Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation .
Key Findings:
- The compound was assessed using Surface Plasmon Resonance (SPR) techniques to evaluate its binding affinity to Keap1.
- The results indicated that modifications to the isoindole structure could enhance binding affinity and improve inhibitory potency against the Keap1-Nrf2 interaction .
The proposed mechanism of action involves:
- Binding Affinity : The compound binds to specific sites on target proteins, disrupting their normal function.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death in cancerous cells.
- Antioxidant Response Modulation : By inhibiting Keap1, the compound may enhance the expression of antioxidant proteins through Nrf2 activation.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
A recent study investigated the effects of various isoindole derivatives on MCF-7 breast cancer cells. The results showed that 6-bromo derivatives exhibited significant cytotoxicity compared to non-brominated counterparts .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between isoindole derivatives and Keap1-Nrf2 signaling pathways. It was found that structural modifications significantly influenced binding affinities and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, and how can yield and purity be optimized?
- Methodology : Start with brominated indole precursors and employ cyclization reactions. For example, silicon-directed oxa-Pictet-Spengler cyclizations (as used in similar isoindole derivatives) can optimize stereochemical control . Purification via column chromatography (silica gel) or recrystallization improves purity. Monitor reaction progress using TLC and confirm structural integrity via NMR and LC-MS. Adjust reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yields .
Q. How can the crystal structure of this compound be characterized to confirm its molecular geometry?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial arrangement. Compare experimental data with computational models (e.g., DFT calculations). For example, SC-XRD confirmed the asymmetric unit and bond parameters of a related bromo-indole compound, validating its Z-configuration . Pair this with spectroscopic methods (FT-IR, UV-Vis) for cross-validation.
Q. What spectroscopic techniques are essential for verifying the identity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to assign proton and carbon environments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For photophysical properties, UV-Vis absorption/emission spectra can be analyzed .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Perform comparative studies using Pd-catalyzed coupling reactions. Replace bromine with other halogens (Cl, I) to assess electronic effects. Monitor reaction kinetics and byproduct formation via HPLC. For example, bromine in similar indole derivatives enhances oxidative addition rates due to its moderate electronegativity and leaving-group ability .
Q. What experimental designs are suitable for evaluating its potential as a receptor ligand (e.g., 5-HT₆ or kinase targets)?
- Methodology : Conduct competitive binding assays (radioligand or fluorescence-based) using receptor-expressing cell membranes. For 5-HT₆, measure Kᵢ values via displacement curves (e.g., compounds in showed Kᵢ <10 nM). Pair with molecular docking to identify binding motifs (e.g., hydrophobic interactions with the isoindolone core) .
Q. How can environmental fate studies (e.g., degradation pathways) be designed for this compound?
- Methodology : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV irradiation), and biodegradation (activated sludge assays). Quantify degradation products via LC-MS/MS. For abiotic transformations, assess reactivity under simulated environmental conditions (e.g., aqueous stability, sorption to soil) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay protocols (cell lines, incubation times, controls). Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects, impurity profiles). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can computational methods predict its metabolic stability and toxicity profiles?
- Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to estimate metabolic sites (e.g., cytochrome P450 oxidation) and toxicity endpoints. Validate predictions with in vitro hepatocyte assays (CYP inhibition) and Ames tests for mutagenicity .
Methodological Considerations
- Experimental Design : For synthetic studies, use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). For biological assays, include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .
- Data Analysis : Apply chemometric tools (PCA, PLS regression) to correlate structural features with activity. For environmental studies, use kinetic models (first/second-order decay) to predict half-lives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
